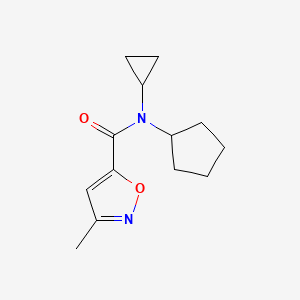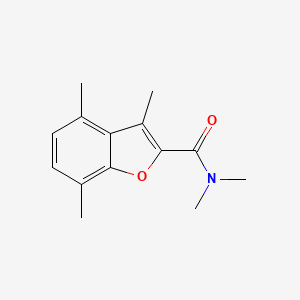
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells that have an overactive nucleolar stress response.
Wirkmechanismus
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. In cancer cells with an overactive nucleolar stress response, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting RNA polymerase I transcription, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has been found to induce DNA damage, activate the p53 pathway, and inhibit the NF-κB pathway. These effects contribute to the selective targeting of cancer cells and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide is its selectivity for cancer cells that have an overactive nucleolar stress response. This makes it a promising candidate for targeted cancer therapy. However, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide. One area of focus could be the development of more stable analogs of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide that have improved pharmacokinetic properties. Another direction could be the identification of biomarkers that could be used to predict which cancer patients are most likely to respond to N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide treatment. Finally, further studies could be conducted to investigate the potential of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.
Synthesemethoden
The synthesis of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide involves a multistep process that begins with the reaction of cyclopentylmagnesium bromide with 3-methyl-1,2-oxazole-5-carboxylic acid. This reaction produces the intermediate cyclopentyl-3-methyl-1,2-oxazole-5-carboxylic acid, which is then reacted with cyclopropylmagnesium bromide to yield the final product, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide can selectively target cancer cells that have an overactive nucleolar stress response, which is a common feature of many types of cancer. In vivo studies have also demonstrated the efficacy of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide in inhibiting tumor growth and improving survival in animal models of cancer.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-8-12(17-14-9)13(16)15(11-6-7-11)10-4-2-3-5-10/h8,10-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCWZFSAIUCUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(C2CCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)

![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)
![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)